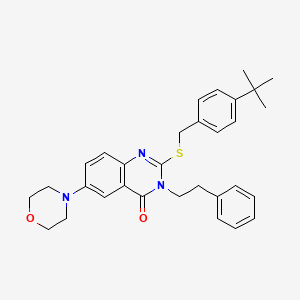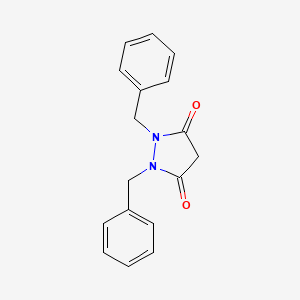![molecular formula C16H15N3O3S B2643888 12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one CAS No. 1021260-63-8](/img/structure/B2643888.png)
12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality 12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Structural Analysis
Studies on morpholine derivatives, such as the synthesis and photophysical characterization of related compounds, reveal insights into their structural and electronic properties. For example, Taylor Chin et al. (2010) explored the synthesis and X-ray structure analysis of morpholine compounds, highlighting the importance of their geometry and electronic transitions in dilute solutions. This research underscores the potential applications of morpholine derivatives in materials science, particularly in designing compounds with specific photophysical properties (Taylor Chin et al., 2010).
Fungicidal Activity
The modification of morpholine structures to enhance their biological activity has been a subject of research. E. Pommer (1984) investigated the fungicidal activity of compounds obtained by N-substitution of morpholine, finding that certain modifications could lead to enhanced activity against specific fungal diseases. This suggests the potential application of morpholine derivatives in developing new fungicides (E. Pommer, 1984).
Synthesis of Mesoionic Compounds
Research by P. de Almeida et al. (2002) on the synthesis of mesoionic compounds involving morpholine derivatives illustrates the chemical versatility of morpholine in forming structurally diverse and biologically active compounds. Mesoionic compounds have been noted for their wide-ranging biological activities, indicating the potential for morpholine derivatives to serve as key intermediates in pharmaceutical and material science applications (P. de Almeida et al., 2002).
Chemosenors for Metal Ions
In the context of analytical chemistry, morpholine derivatives have been used to design chemosensors. A study by Shally et al. (2020) on the development of novel chemosensors for the detection of Pd2+ ions showcases the application of morpholine-containing compounds in environmental monitoring and analytical chemistry. These chemosensors exhibit selectivity and sensitivity towards specific metal ions, demonstrating the utility of morpholine derivatives in creating functional materials for chemical sensing (Shally et al., 2020).
Eigenschaften
IUPAC Name |
12-methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-2-3-13-17-14-11(15(20)19(13)9-10)8-12(23-14)16(21)18-4-6-22-7-5-18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKVMNUAADVLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)N4CCOCC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



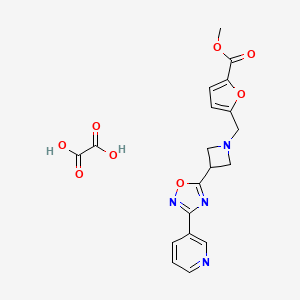
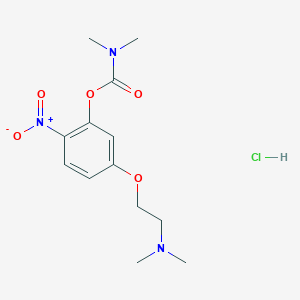
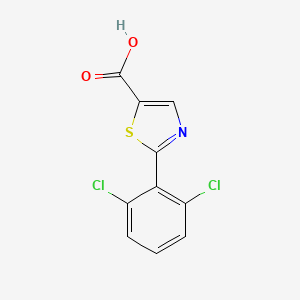
![4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)
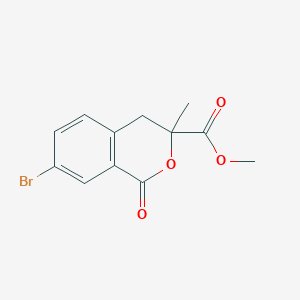
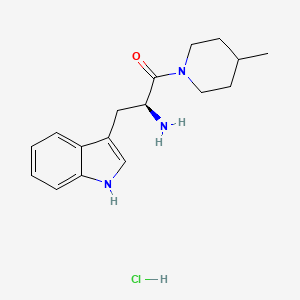
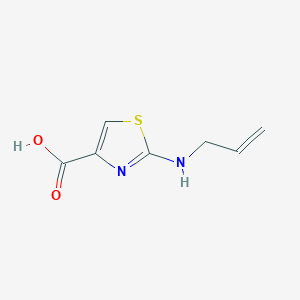

![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)
